4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide
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Overview
Description
The compound “4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide” is a versatile material used in scientific research. It is a type of ureidobenzenesulfonamides, which are known for their inhibitory effects on carbonic anhydrases .
Synthesis Analysis
The synthesis of similar compounds involves the use of acetonitrile (MeCN) and potassium hydroxide (KOH) in a process that takes about 12 hours at 23 °C . The specific synthesis process for this compound may vary.Chemical Reactions Analysis
Ureidobenzenesulfonamides, including this compound, have been tested for their inhibitory activity against carbonic anhydrases . The specific chemical reactions involving this compound are not detailed in the search results.Scientific Research Applications
Carbonic Anhydrase Inhibition and Anticancer Potential
- Anticancer and Enzyme Inhibition : A series of ureido benzenesulfonamides, including compounds with structural similarities to 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, demonstrated potent inhibition of the membrane-bound tumor-associated isoform hCA IX. This isoform is a validated drug target for anticancer agents. For instance, specific compounds showed great potency against hCA IX with Ki values in the sub-nanomolar range, suggesting their potential as anticancer agents (Nabih Lolak et al., 2019). Another study found that ureido-substituted benzenesulfonamides inhibited several human carbonic anhydrases, including hCAs IX and XII, with excellent inhibition and good selectivity for the transmembrane over the cytosolic isoforms, showing antimetastatic activity in breast cancer models (F. Pacchiano et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes are essential for life as they balance acid and base equilibria in tissues and blood through the conversion of carbon dioxide and water into bicarbonate and protons .
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the balance of acid and base equilibria in tissues and blood, leading to changes in the physiological environment .
Biochemical Pathways
The inhibition of carbonic anhydrases affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are crucial for maintaining pH balance in the body and facilitating gas exchange in the lungs .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of pH balance and gas exchange processes due to the inhibition of carbonic anhydrases . This can lead to a variety of physiological effects, depending on the specific type of carbonic anhydrase being inhibited .
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-15-4-2-3-14(10-15)22-11-13(9-17(22)23)21-18(24)20-12-5-7-16(8-6-12)28(19,25)26/h2-8,10,13H,9,11H2,1H3,(H2,19,25,26)(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLCSYYYYNPUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.